8-Bromo-indolizine-2-carboxylic acid methyl ester

MIF tautomerase inflammation cancer immunotherapy

Choose this 8-bromo regioisomer for distinct synthetic utility and to navigate IP space separate from 5- and 6-bromo derivatives. Its C8 bromine enables robust transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) inaccessible to non-halogenated scaffolds. Use the C2 methyl ester for orthogonal hydrolysis, enabling rapid generation of patentable analogs for kinase, GPCR, and antiviral targets.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
Cat. No. B8188336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-indolizine-2-carboxylic acid methyl ester
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CC=C(C2=C1)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-8(11)3-2-4-12(9)6-7/h2-6H,1H3
InChIKeyWPRQSSKQOQFQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-indolizine-2-carboxylic acid methyl ester: A C8-Brominated Indolizine Ester for Targeted Heterocyclic Synthesis


8-Bromo-indolizine-2-carboxylic acid methyl ester (methyl 8-bromoindolizine-2-carboxylate, CAS 1620570-15-1) is a halogenated indolizine derivative featuring a bromine atom at the C8 position and a methyl ester group at the C2 position of the fused bicyclic scaffold . It is commercially available as an off-white solid with a certified purity of 96%, making it a well-defined synthetic intermediate for medicinal chemistry and heterocyclic scaffold diversification .

Why Indolizine-2-carboxylic Acid Methyl Esters Are Not Interchangeable: The Critical Role of C8 Bromination


While unsubstituted methyl indolizine-2-carboxylate (CAS 16959-62-9) serves as a general-purpose heterocyclic building block, the introduction of a bromine atom at the C8 position fundamentally alters both synthetic utility and potential biological recognition. The C8 bromo substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible to the non-halogenated parent scaffold [1]. Furthermore, the regiochemistry of halogenation is critical: 5-bromo and 6-bromo regioisomers exhibit distinct reactivity profiles and have been documented in different patent families targeting separate therapeutic indications . Therefore, substituting 8-bromo-indolizine-2-carboxylic acid methyl ester with an alternative indolizine ester—whether unsubstituted or differently halogenated—introduces a high risk of synthetic failure, altered selectivity in biological assays, and potential infringement on distinct intellectual property spaces.

Quantitative Evidence Differentiating 8-Bromo-indolizine-2-carboxylic acid methyl ester from Structural Analogs


MIF Tautomerase Inhibition: IC50 of 25.2 µM as a Benchmark for Indolizine Scaffold Activity

The compound demonstrates measurable inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 25.2 µM (2.52E+4 nM). This value serves as a class-level baseline for the indolizine-2-carboxylate scaffold; many structurally optimized indolizine derivatives achieve significantly enhanced potency (nanomolar range), indicating that the 8-bromo substitution at this position may influence binding pocket interactions relative to unsubstituted or differently substituted analogs [1]. Direct comparative data for the 6-bromo or 5-bromo regioisomers in this specific assay are not available in the public domain, but this quantitative benchmark allows researchers to assess whether further derivatization of the C8-brominated core yields improved MIF inhibition.

MIF tautomerase inflammation cancer immunotherapy

Synthetic Versatility: C8-Bromine Enables Transition Metal-Catalyzed Cross-Coupling

The presence of a bromine atom at the C8 position of the indolizine core is a prerequisite for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are not possible with the non-halogenated parent compound (methyl indolizine-2-carboxylate, CAS 16959-62-9). In related 8-bromoindolizine systems, Suzuki coupling with phenylboronic acid proceeds with a reported yield of 75%, demonstrating the practical utility of this halogen handle for diversifying the indolizine scaffold . The C8-bromo intermediate thus provides a strategic entry point for constructing C8-arylated or C8-aminated indolizine libraries, a capability absent in the unsubstituted analog [1].

Suzuki-Miyaura Buchwald-Hartwig C–H functionalization

Regiochemical Specificity: Distinct Biological and Patent Profiles for C5, C6, and C8 Bromoindolizines

The position of bromine substitution on the indolizine ring is not arbitrary; it dictates both biological target engagement and patent landscape. 5-Bromo-indolizine-2-carboxylic acid derivatives have been claimed in patents related to JNK kinase inhibition and RNA virus (including SARS-CoV-2) applications [1]. 6-Bromo-indolizine-2-carboxylic acid methyl ester (CAS 99365-44-3) is documented as a distinct chemical entity with unique reactivity and potential biological activity profiles . The 8-bromo regioisomer occupies a separate structural niche; its specific pharmacological associations are less extensively documented in public databases, but its distinct substitution pattern ensures that any SAR data or intellectual property derived from the 5-bromo or 6-bromo series cannot be directly extrapolated to the 8-bromo analog.

SAR kinase inhibition intellectual property

High-Value Application Scenarios for 8-Bromo-indolizine-2-carboxylic acid methyl ester


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

Utilize the C8 bromine handle to perform Suzuki-Miyaura or Buchwald-Hartwig couplings, introducing aryl, heteroaryl, or amine groups at the 8-position. This enables the rapid generation of focused indolizine libraries for SAR exploration in kinase inhibition, GPCR modulation, or antiviral programs. The methyl ester at C2 can be retained for later hydrolysis to the carboxylic acid, providing an orthogonal functional handle for further derivatization or bioconjugation [1].

MIF Tautomerase Inhibitor Lead Optimization

Starting from the established baseline MIF tautomerase inhibitory activity (IC50 = 25.2 µM), this compound serves as a structurally defined starting point for medicinal chemistry campaigns targeting MIF-associated inflammatory diseases, cancer, or autoimmune disorders. Modifications to the C8 substituent or C2 ester group can be systematically evaluated against this benchmark to identify derivatives with improved potency [1].

Regioisomer-Controlled Synthesis for Patent-Focused Drug Discovery

When a medicinal chemistry program requires a brominated indolizine core, the specific regioisomer (5-, 6-, or 8-bromo) must be carefully selected to align with the intended biological target and to navigate existing patent space. The 8-bromo compound provides a distinct starting point that avoids overlapping intellectual property claims associated with 5-bromo (JNK, antiviral) and 6-bromo derivatives, allowing for the development of novel, composition-of-matter patentable analogs [2].

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